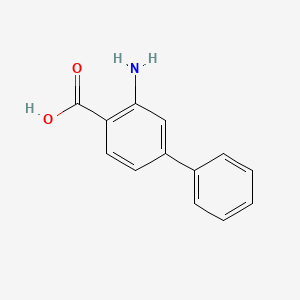

2-Amino-4-phenylbenzoic acid

Description

Historical Perspectives and Early Research on Amino-substituted Biphenylcarboxylic Acids

The scientific journey into compounds like 2-Amino-4-phenylbenzoic acid is rooted in the broader history of biphenyl (B1667301) derivative chemistry. Early investigations into biphenyl structures were driven by their unique electronic properties and structural rigidity, making them attractive candidates for applications in materials science. The introduction of functional groups, specifically amino and carboxylic acid moieties, marked a significant evolution in this field.

This functionalization created bifunctional molecules with versatile chemical reactivity. The amino group provides a site for nucleophilic attack and coordination with metal ions, while the carboxylic acid group can participate in acid-base reactions and form esters and amides. smolecule.com This dual reactivity opened avenues for their use as building blocks in the synthesis of a wide array of organic molecules, including heterocyclic compounds. smolecule.com The systematic study of these scaffolds gained momentum as chemists recognized their potential in creating structurally diverse libraries for various applications. ajgreenchem.com

Significance of this compound as a Chemical Scaffold

The significance of this compound lies in its specific molecular architecture, which serves as a valuable scaffold in chemical design. A chemical scaffold is a core structure upon which various modifications can be made to develop new compounds with desired properties. The biphenyl core of this compound provides a semi-rigid backbone, while the amino and carboxylic acid groups offer reactive handles for chemical modification.

It is a positional isomer of other biologically evaluated compounds, such as 2-amino-5-phenylbenzoic acid, and this isomeric difference is critical. The precise placement of the amino group at position 2 and the phenyl group at position 4 results in a unique spatial arrangement and electronic distribution, leading to a distinct pharmacological and reactivity profile compared to its isomers. This structural nuance makes it a specific tool for researchers exploring structure-activity relationships, where even minor positional changes of functional groups can dramatically alter a molecule's interaction with biological targets. The presence of both an amino and a phenyl group on the benzoic acid core enhances its potential for diverse interactions.

| Property | Value | Source |

|---|---|---|

| CAS Number | 4445-43-6 | molbase.com |

| Molecular Formula | C13H11NO2 | molbase.com |

| Molecular Weight | 213.232 g/mol | molbase.com |

| Synonym | 3-Amino-1,1'-biphenyl-4-carboxylic acid | molbase.com |

Current Research Landscape and Future Directions

The current research landscape for this compound is highlighted by its use in computational chemistry and drug discovery, specifically in structure-based drug design. A recent 2024 study utilized molecular docking to investigate the interaction between this compound and an uncharacterized protein from Coxiella burnetii, the bacterium responsible for Q fever. nih.govresearchgate.net

In this in-silico study, researchers explored the potential of this compound to act as an inhibitor for a target protein implicated in the pathogen's activity. nih.govresearchgate.net The compound was selected based on its structural properties, which suggested it could have a high binding affinity for the protein's active site. nih.gov Molecular docking simulations are used to predict the binding conformation and affinity of a ligand to a target receptor, providing critical insights for the rational design of more potent and specific therapeutic agents. nih.gov

| Target Organism | Target Type | Research Method | Purpose | Reference |

|---|---|---|---|---|

| Coxiella burnetii | Uncharacterized Protein (Hypothetical Protein) | Molecular Docking (in-silico) | To investigate potential inhibitors by predicting binding interactions. | nih.govresearchgate.net |

The findings from such computational studies represent a crucial first step in the drug discovery pipeline. The identification of this compound as a potential ligand with favorable binding characteristics points toward future research directions. researchgate.net The next logical steps would involve the chemical synthesis of derivatives of this scaffold to optimize binding affinity and biological activity. Further in-vitro and in-vivo studies would then be necessary to validate the in-silico findings and evaluate the therapeutic potential of these new compounds. nih.gov This positions this compound as a promising starting point for the development of novel therapeutics against Q fever and potentially other diseases, underscoring the power of computational approaches in modern medicinal chemistry. researchgate.net

Properties

IUPAC Name |

2-amino-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFIQJMFRCTVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425032 | |

| Record name | 2-amino-4-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4445-43-6 | |

| Record name | 2-amino-4-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-[1,1'-biphenyl]-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4 Phenylbenzoic Acid and Its Derivatives

Direct Synthesis Approaches

Direct approaches to 2-Amino-4-phenylbenzoic acid primarily involve the formation of the carbon-carbon bond between the two phenyl rings as a key step, followed or preceded by the introduction of the amino group.

Suzuki Aryl Coupling Strategies for this compound Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including derivatives of this compound. pku.edu.cnresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org For the synthesis of the target molecule, a common strategy involves coupling a halogenated aminobenzoic acid derivative with phenylboronic acid.

A typical reaction involves reacting a substrate like 2-amino-4-bromobenzoic acid with phenylboronic acid. The reaction is catalyzed by a palladium complex, such as Pd/C or others, in the presence of a base like potassium carbonate. pku.edu.cn Solvents can range from aqueous mixtures to organic solvents like ethanol or toluene. researchgate.netmdpi.com The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated, making it a highly effective method. chemrxiv.org Research has focused on developing more efficient and environmentally friendly conditions, such as using water-soluble catalysts or performing the reaction at room temperature. rsc.orgrsc.org

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | Pd/C (ligand-free) | K₂CO₃ | Ethanol/Water | Room Temp, 30 min | High | pku.edu.cn |

| 4-Iodobenzoic acid | (3-propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | K₂CO₃ | Water | Room Temp | Quantitative | nih.gov |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂dba₃ | K₂CO₃ | Toluene | Reflux, 4h | Variable | mdpi.com |

Alternative Cross-Coupling Reactions in the Synthesis of Phenylbenzoic Acid Frameworks

While Suzuki coupling is prevalent, other cross-coupling reactions serve as powerful alternatives for constructing the biphenyl core. The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed reaction that forms carbon-nitrogen bonds. wikipedia.orgopenochem.org While its primary use is for C-N bond formation, related palladium-catalyzed systems can be adapted for C-C bond formation. libretexts.org A synthetic route could involve creating the biphenyl structure first and then using a Buchwald-Hartwig reaction to introduce the amino group. For example, coupling 2-bromo-4-phenylbenzoic acid with an ammonia equivalent under palladium catalysis would yield the target molecule. acsgcipr.org

Other notable cross-coupling reactions include:

Stille Coupling: Utilizes organotin reagents. It has a broad scope but is hampered by the toxicity of tin compounds. libretexts.org

Negishi Coupling: Employs organozinc reagents. It is known for its high reactivity but is sensitive to air and moisture. libretexts.org

Decarboxylative Coupling: An emerging sustainable method that couples carboxylic acids with other partners, releasing CO₂ as a byproduct. nih.govchemistryviews.org

These methods provide alternative synthetic pathways that can be advantageous depending on substrate availability, functional group tolerance, and desired reaction conditions.

Reductive Amination and Nitration-Reduction Pathways for Amine Group Introduction

An alternative to direct C-N coupling is the introduction of the amino group through a precursor functionality, most commonly a nitro group. This two-step nitration-reduction pathway is a classic and robust method in aromatic chemistry.

The synthesis would begin with 4-phenylbenzoic acid. This precursor is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. truman.edumasterorganicchemistry.com The directing effects of the existing phenyl and carboxylic acid groups on the ring influence the position of the incoming nitro group. Careful control of reaction conditions, such as temperature, is crucial to achieve the desired 2-nitro isomer. truman.edu

Once the nitro group is installed, creating 2-nitro-4-phenylbenzoic acid, it is reduced to the corresponding amine. A variety of reducing agents can accomplish this transformation, including:

Metals in acidic media (e.g., SnCl₂, Fe, or Zn in HCl).

Catalytic hydrogenation (e.g., H₂ gas with a Pd, Pt, or Ni catalyst).

This pathway avoids the use of palladium catalysts for C-N bond formation and relies on more traditional, yet effective, organic transformations. orgsyn.orgmasterorganicchemistry.com

Reductive amination, the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is a primary method for synthesizing amines but is generally not applicable for the direct synthesis of aromatic amines like this compound from a keto-precursor. wikipedia.orgchemistrysteps.comlibretexts.org Its utility lies more in the modification of an existing amino group, as discussed in subsequent sections. organic-chemistry.orggctlc.org

Synthetic Routes to Structural Analogs and Derivatives of this compound

The core structure of this compound can be chemically modified at its two primary functional groups—the amino group and the carboxylic acid moiety—to generate a library of derivatives and structural analogs.

Modification of the Amino Functionality in this compound Derivatives

The primary amine (-NH₂) of this compound is a nucleophilic site that can undergo a variety of chemical transformations to produce N-substituted derivatives. Common modifications include:

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reacting this compound with acetyl chloride in the presence of a base would yield 2-(acetylamino)-4-phenylbenzoic acid. This is a common strategy for protecting the amine or altering the compound's electronic and physical properties. researchgate.net

Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides. This can lead to the formation of secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., toluenesulfonyl chloride) yields sulfonamides, which are important functional groups in medicinal chemistry.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is another versatile handle for derivatization, primarily through reactions that target the acidic proton or the carbonyl carbon.

Esterification: The most common derivatization is the conversion of the carboxylic acid to an ester. The Fischer esterification, which involves reacting the acid with an alcohol (e.g., methanol or ethanol) under acidic catalysis (e.g., H₂SO₄), is a standard method. masterorganicchemistry.comiajpr.com This transformation is often used to protect the carboxylic acid or to improve the compound's solubility in organic solvents. Esters of aminobenzoic acids, such as benzocaine (ethyl 4-aminobenzoate), are well-known compounds. researchgate.net

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with the desired amine. libretexts.orggoogle.com Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) can facilitate direct amide bond formation under milder conditions. libretexts.orgacs.org

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing another route to structural analogs.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Substituent Effects on Synthetic Accessibility and Yields

The synthesis of this compound and its derivatives, particularly through cross-coupling reactions like the Suzuki-Miyaura coupling, is significantly influenced by the electronic and steric nature of substituents on the reacting partners. The Suzuki-Miyaura reaction is a cornerstone method for forming the pivotal carbon-carbon bond between the benzoic acid moiety and the phenyl ring. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide or triflate, catalyzed by a palladium complex.

The electronic properties of substituents on both the aryl boronic acid and the halogenated aminobenzoic acid precursor play a critical role in the reaction's efficiency. Generally, electron-withdrawing groups on the aryl boronic acid can slow down the crucial transmetalation step of the catalytic cycle, potentially leading to lower yields. mdpi.com Conversely, electron-donating groups on the boronic acid can facilitate this step and enhance reaction rates and yields.

Steric hindrance is another major determinant of synthetic accessibility. Bulky substituents near the reaction site (the halogen on the benzoic acid ring or the boronic acid group on the phenyl ring) can impede the approach of the palladium catalyst and the coupling partners. This hindrance can significantly lower the reaction rate and the final yield. For example, the synthesis of certain multi-substituted benzo[b]furans via Suzuki coupling demonstrates that while the reaction tolerates a wide variety of substituents, steric crowding can negatively impact yields. nih.gov The choice of catalyst and ligands can sometimes mitigate these steric effects, but they remain a key consideration in synthetic design.

The position of the substituent also matters. In one study on methoxy-substituted arenes, the para-substituted isomer failed to produce a product, while the ortho- and meta-isomers gave reasonable yields, highlighting the subtle influence of substituent placement. beilstein-journals.org

Table 1: Effect of Substituents on Suzuki-Miyaura Coupling Yields

| Substituent on Aryl Boronic Acid | Substituent on Halo-Aminobenzoic Acid | General Effect on Yield | Reference |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | Electron-Withdrawing (e.g., -NO₂, -CN) | Generally Favorable | mdpi.com |

| Electron-Withdrawing (e.g., -CF₃, -NO₂) | Electron-Donating (e.g., -NH₂, -OH) | Can be Unfavorable | mdpi.com |

| Bulky/Sterically Hindering | Not Sterically Hindering | Can Reduce Yield | beilstein-journals.orgnih.gov |

| Not Sterically Hindering | Bulky/Sterically Hindering | Can Reduce Yield | beilstein-journals.orgnih.gov |

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of anthranilic acid derivatives to minimize environmental impact. wjpmr.com These approaches focus on using less hazardous reagents, employing environmentally benign solvents, improving atom economy, and utilizing efficient catalysts.

One significant green methodology involves the synthesis of the anthranilic acid core from isatins. A versatile and environmentally friendly method describes the preparation of various anthranilic acids by treating isatins with sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂). researchgate.netscielo.br This reaction proceeds rapidly at room temperature, avoids the use of heavy metal catalysts, and uses an aqueous basic solution, which is a key feature of a greener process. scielo.br The yields for a range of substituted anthranilic acids using this method are reported to be between 51% and 97%. researchgate.netscielo.br

For the crucial biaryl coupling step, green adaptations of the Suzuki-Miyaura reaction have been developed. A notable advancement is the use of water as a reaction solvent, which replaces volatile and often toxic organic solvents like toluene or DMF. researchgate.net Research has demonstrated the successful synthesis of variously substituted biphenyl carboxylic acids through a Suzuki-Miyaura cross-coupling in pure water. researchgate.net This was achieved using a water-soluble, fullerene-supported palladium chloride nanocatalyst. researchgate.net This catalytic system not only allows the reaction to proceed in an aqueous medium but is also highly efficient, with yields over 90% being obtained at room temperature with very low catalyst loading (0.05 mol%). researchgate.net Furthermore, the catalyst can be recycled multiple times without a significant drop in activity, adding to the sustainability of the process. researchgate.net

The development of transition-metal-catalyst-free methods also represents a significant stride in green synthesis. For instance, a transfer hydrogenative coupling strategy has been described for the efficient synthesis of anthranilic acid derivatives from 2-nitroaryl methanols and alcohols/amines. rsc.org This method is lauded for its operational simplicity, broad substrate scope, and high step efficiency, offering a useful alternative that avoids transition metal contamination. rsc.org

These green approaches, focusing on safer solvents, catalyst efficiency and recycling, and avoiding hazardous reagents, are pivotal in aligning the synthesis of this compound with the principles of sustainable chemical manufacturing.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Approach (e.g., Suzuki Coupling) | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvent | Toluene, DMF, 1,4-Dioxane | Water, Propylene Carbonate | mdpi.comresearchgate.netrsc.org |

| Catalyst | Homogeneous Palladium Complexes | Water-soluble Nanocatalysts, Recyclable Catalysts | researchgate.net |

| Reagents | Aryl Halides, Boronic Acids | Isatins, H₂O₂, 2-Nitroaryl methanols | researchgate.netscielo.brrsc.org |

| Waste Profile | High Process Mass Intensity (PMI), Metal Waste | Lower PMI, Reduced Hazardous Waste | unibo.it |

| Conditions | Often elevated temperatures (70-100 °C) | Often Room Temperature | researchgate.net |

Computational Chemistry and Theoretical Studies on 2 Amino 4 Phenylbenzoic Acid

Molecular Docking Simulations for Ligand-Protein Interactions Involving 2-Amino-4-phenylbenzoic Acid

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound interact with protein receptors.

Molecular docking simulations are employed to investigate the binding mechanisms between this compound and target proteins, offering predictions of binding affinity. nih.gov This structure-based drug design approach models molecular interactions to understand how the ligand fits within the binding site of a protein. nih.gov For instance, in a study involving an uncharacterized protein from Coxiella burnetii, this compound was selected as a potential inhibitor based on its structural properties, which suggest a high potential for binding affinity. nih.gov

The primary output of these simulations is a docking score, typically expressed in kcal/mol, which estimates the binding free energy. A lower docking score generally indicates a stronger and more favorable binding interaction. researchgate.net Post-docking analysis, often visualized with software like PyMOL and Discovery Studio, reveals specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. nih.gov

| Protein Target | Docking Software | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Hypothetical Protein (Coxiella burnetii) | Autodock Vina | -7.00 | nih.gov |

| Unspecified Cancer-Related Protein | Not Specified | -6.20 | researchgate.net |

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. nih.gov When the 3D structure of a receptor is known, SBDD can be a highly effective approach for developing new therapeutic agents. nih.gov

The insights gained from molecular docking of this compound serve as a foundation for SBDD. By understanding its binding pose, affinity, and key interactions within the active site, medicinal chemists can rationally modify its chemical structure. nih.gov The goal is to design new derivatives with improved properties, such as enhanced binding affinity, greater selectivity for the target protein, and better pharmacokinetic profiles. This iterative process of design, synthesis, and testing, guided by computational predictions, can accelerate the discovery of more effective therapeutic agents. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for understanding the intrinsic properties of molecules like this compound.

DFT calculations are used to perform conformational analysis and map the potential energy landscape of this compound. By optimizing the molecule's geometry, researchers can identify the most stable conformers, which are the low-energy arrangements of the atoms. semanticscholar.org This process involves using specific functionals, such as B3LYP, in combination with a basis set like 6–311++G(d,p), to accurately compute the molecule's structure and spectroscopic data in its ground state. researchgate.net

DFT is a powerful method for elucidating the mechanisms of chemical reactions, allowing for the study of important intermediates and transition states. rsc.org By calculating the potential energy surface for a reaction involving this compound, researchers can map out the entire reaction pathway. nih.gov

This involves identifying the structures and energies of reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state, known as the activation energy barrier, is a critical parameter that determines the reaction rate. nih.gov DFT studies can propose detailed, step-by-step mechanisms, clarifying how bonds are broken and formed. For example, DFT has been used to propose a two-step mechanism for thiohydantoin formation from amino acids, where the key step is cyclization. rsc.org Such calculations provide theoretical support for experimental observations and can predict the feasibility of different reaction pathways. rsc.orgchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the absence of a known 3D receptor structure, ligand-based approaches like QSAR are essential. nih.gov

For compounds structurally related to this compound, such as benzoylaminobenzoic acid and biphenyl (B1667301) carboxamide derivatives, QSAR studies have been conducted to develop predictive models. nih.govmedcraveonline.com These models correlate physicochemical properties or molecular descriptors with biological activities, such as enzyme inhibition or antibacterial effects. nih.gov

The process involves calculating various descriptors for a set of molecules and using statistical methods, like multiple linear regression, to build a model. medcraveonline.com The resulting QSAR equation can help predict the activity of new, unsynthesized compounds and identify which structural features are most important for the desired biological effect. nih.gov

| Molecular Descriptor | Effect on Inhibitory Activity | Reference |

|---|---|---|

| Hydrophobicity | Increased activity | nih.gov |

| Molar Refractivity | Increased activity | nih.gov |

| Aromaticity | Increased activity | nih.gov |

| Presence of OH group | Increased activity | nih.gov |

| Presence of heteroatoms (N, O, S) at specific positions | Decreased activity | nih.gov |

Theoretical Predictions of Acid Dissociation Constants (pKa) and Related Parameters

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a molecule by dictating its ionization state at a given pH. nih.gov For this compound, which possesses both an acidic carboxylic group and a basic amino group, theoretical predictions of pKa values are invaluable for understanding its behavior in biological systems. Computational chemistry offers several approaches to estimate pKa values, primarily by calculating the free energy change of the dissociation reaction in solution. nih.govscispace.commdpi.com

One of the most common methodologies involves the use of thermodynamic cycles, which dissect the dissociation process into gas-phase and solvation energy components. scispace.comresearchgate.net The pKa is calculated from the Gibbs free energy of the acid-base equilibrium in solution (ΔG°aq). This term is challenging to compute directly but can be determined using a cycle that includes the gas-phase deprotonation energy (ΔG°gas) and the solvation free energies (ΔG°solv) of the acidic, basic, and proton species. scispace.com An error of just 1.36 kcal/mol in the free energy calculation can lead to an error of one pKa unit, highlighting the need for high accuracy. scispace.comresearchgate.net

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these energy values. mdpi.comnih.govoptibrium.com The choice of functional and basis set is crucial for obtaining reliable results. For instance, methods like CAM-B3LYP with a 6-311G+dp basis set have been shown to provide accurate pKa predictions for phenolic compounds, a class of molecules with some electronic similarities to the benzoic acid moiety. nih.gov To account for the solvent environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used to compute the solvation free energies. mdpi.comnih.gov Some approaches enhance accuracy by including a few explicit solvent molecules (e.g., water) in the quantum mechanical calculation to model specific hydrogen-bonding interactions. nih.gov

For this compound, two pKa values are of interest: one for the deprotonation of the carboxylic acid (pKa1) and one for the protonation of the amino group (pKa2). Theoretical predictions would involve separate calculations for each equilibrium.

pKa1 (Carboxylic Acid Dissociation): C13H11NO2 + H2O ⇌ C13H10NO2- + H3O+ pKa2 (Amino Group Protonation): C13H11NO2 + H2O ⇌ C13H12NO2+ + OH-

The table below illustrates the kind of data that would be generated from such theoretical predictions, comparing different computational methods. The values are hypothetical but representative of typical computational outputs.

| Computational Method | Solvation Model | Predicted pKa1 (COOH) | Predicted pKa2 (NH2) | Reference Compound (Benzoic Acid, pKa ≈ 4.2) | Reference Compound (Aniline, pKa ≈ 4.6) |

|---|---|---|---|---|---|

| DFT (B3LYP/6-31G*) | PCM | 4.5 | 2.8 | 4.4 | 4.9 |

| DFT (CAM-B3LYP/6-311G+dp) | SMD | 4.3 | 2.5 | 4.2 | 4.7 |

| QM/MM with explicit H2O | PCM | 4.1 | 2.4 | 4.1 | 4.6 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and interactions with the surrounding environment. nih.gov For this compound, MD simulations can reveal its preferred three-dimensional structures, the dynamics of its functional groups, and its interactions with solvent molecules, which are crucial for understanding its biological activity and physical properties.

An MD simulation begins with an initial 3D structure of the molecule, which is then placed in a simulated environment, typically a box of explicit water molecules to mimic physiological conditions. The system's energy is minimized to remove any unfavorable starting contacts. The simulation then proceeds by solving Newton's equations of motion for each atom, calculating the forces exerted on them based on a chosen force field (e.g., AMBER, CHARMM, OPLS). researchgate.netnih.gov This process generates a trajectory—a series of snapshots of the system's atomic positions over time, often spanning nanoseconds to microseconds.

Analysis of the MD trajectory provides quantitative measures of conformational stability. Key parameters include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure (usually the initial, energy-minimized conformation). A stable RMSD value over the course of the simulation indicates that the molecule has reached a stable conformational equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom or residue to identify regions of high flexibility. For this compound, this analysis would highlight the mobility of the phenyl ring, the amino group, and the carboxyl group, revealing how they move relative to the rest of the molecule. researchgate.netmdpi.com

Furthermore, MD simulations can elucidate the dynamics of intramolecular and intermolecular interactions. For instance, the potential for an intramolecular hydrogen bond between the amino group and the carboxyl group can be assessed by monitoring the distance and angle between the relevant atoms throughout the simulation. Intermolecular interactions are studied by analyzing the radial distribution functions (RDFs) of solvent molecules (e.g., water) around the solute's functional groups, which can reveal the strength and structure of the solvation shell. nih.gov

The following table presents hypothetical data from a 100-nanosecond MD simulation of this compound in an aqueous solution, illustrating the types of results obtained from such a study.

| Analysis Parameter | Mean Value | Standard Deviation | Interpretation |

|---|---|---|---|

| RMSD (backbone) | 1.5 Å | ± 0.3 Å | The system reached equilibrium and maintained a stable overall structure. |

| Rg (Radius of Gyration) | 3.8 Å | ± 0.1 Å | The molecule remained compact with no major unfolding events. |

| RMSF (Carboxyl Group) | 0.8 Å | ± 0.2 Å | Moderate flexibility, allowing for interaction with the solvent. |

| RMSF (Amino Group) | 0.9 Å | ± 0.2 Å | Slightly higher flexibility compared to the carboxyl group. |

| Intramolecular H-bond Occupancy (NH2---O=C) | 5% | N/A | The intramolecular hydrogen bond is transient and not a stable feature. |

Material Science Applications of 2 Amino 4 Phenylbenzoic Acid and Its Analogs

Polymer Synthesis and High-Performance Materials

Amino-functionalized benzoic acids are valuable monomers in the synthesis of advanced polymers. The presence of both an amine and a carboxylic acid group enables them to be incorporated into polymer chains through polycondensation reactions, typically forming amide linkages. This leads to the creation of aromatic polyamides (aramids) and other copolymers with desirable properties. The rigid phenyl rings contributed by these monomers enhance the mechanical strength and thermal resilience of the resulting polymers. nih.govnih.gov

Researchers explore various amino acid-based polymers for applications in drug delivery, sensor materials, and chiral recognition due to their unique chemical properties and biocompatibility. rsc.org Controlled polymerization techniques, such as photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT), allow for the precise synthesis of these polymers with well-defined molecular weights and structures. rsc.org

A key application of benzoic acid analogs in polymer science is the enhancement of thermal stability. specialchem.com The incorporation of aromatic units, such as those from aminobenzoic acids, into the polymer backbone restricts the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and decomposition temperatures (Td). nih.govnih.gov

For instance, copolymers like poly(benzimidazole-aramid) have been synthesized using monomers such as 3,4-diaminobenzoic acid and 4-aminobenzoic acid. nih.gov These polymers exhibit exceptional thermal resistance. The introduction of silica (B1680970) nanospheres into these polymer films can further increase their thermal degradation temperatures, with a 10% weight loss temperature (Td10) reaching as high as 761 °C. nih.gov This improvement is attributed to strong interfacial interactions between the polymer matrix and the nanofillers. nih.gov

Similarly, fully aromatic copolyesters synthesized from monomers like 4-hydroxybenzoic acid exhibit high thermal stability, with decomposition beginning at temperatures between 330–350 °C. nih.gov The thermal properties of such polymers can be tailored by adjusting the ratio of different aromatic comonomers.

| Polymer System | Incorporated Monomer Analog | Key Thermal Property | Observed Value |

|---|---|---|---|

| Poly(benzimidazole-aramid) | 3,4-diaminobenzoic acid, 4-aminobenzoic acid | Td10 (Temperature at 10% weight loss) | 699 °C |

| Poly(benzimidazole-aramid) with 50% Silica Nanocomposite | 3,4-diaminobenzoic acid, 4-aminobenzoic acid | Td10 (Temperature at 10% weight loss) | 761 °C |

| Ternary Aromatic Copolyester | 4-hydroxybenzoic acid, Vanillic acid | Onset of weight loss | 330-350 °C |

| Polystyrene-block-poly(4-vinylbenzoic acid) | 4-vinylbenzoic acid | Thermal Stability | Higher than PSt macroRAFT precursor |

Development of Liquid Crystals

Benzoic acid derivatives are fundamental components in the design of liquid crystals (LCs). nih.govnih.gov Their rigid core structure is conducive to the formation of mesophases, the state of matter between a conventional liquid and a solid crystal. The ability of the carboxylic acid group to form strong hydrogen bonds is a key factor in the self-assembly of these molecules into ordered liquid crystalline structures. nih.gov

By modifying the molecular structure, such as by adding alkyl or alkoxy side chains of varying lengths, the temperature range and type of the liquid crystal phase (e.g., nematic, smectic) can be precisely controlled. nih.govnih.gov For example, homologous series of 4-n-alkanoyloxy benzoic acids have been synthesized and shown to exhibit distinct mesomorphic properties. nih.gov Blending different benzoic acid derivatives, such as p-n-alkylbenzoic acids and p-n-alkyloxybenzoic acids, can expand the temperature range of the nematic state. nih.gov

While direct studies on 2-Amino-4-phenylbenzoic acid are limited in this context, its structural framework is analogous to other benzoic acids used in creating thermotropic liquid crystals. The amino group offers a site for further functionalization, potentially leading to novel ionic liquid crystals (ILCs), which combine the properties of ionic liquids and liquid crystals. mdpi.com

| Compound/Blend | Mesophase Type | Transition Temperature Range (°C) |

|---|---|---|

| 4-n-alkylbenzoic acid (4BA) | Nematic | 98-115 |

| 6-n-alkylbenzoic acid (6BA) | Nematic | 95-114 |

| 8-n-alkyloxybenzoic acid (8OBA) | Nematic | 108-147 |

| Equimolar Blend of 6BA and 8OBA | Nematic | 57-133 |

Applications in Dye Synthesis and Specialty Chemicals

The chemical structure of aminobenzoic acids makes them valuable intermediates in the synthesis of dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. ijrsml.orgresearchgate.netsciencepublishinggroup.com These dyes are used extensively in the textile industry for coloring fibers like wool, silk, and nylon. ijrsml.orgsciencepublishinggroup.com

For example, research on analogs like 3,3'-methylenebis(2-amino-5-bromobenzoic acid) has led to the creation of new pyrazolone (B3327878) acid reactive dyes. ijrsml.org These dyes have shown good performance on silk and wool, exhibiting moderate to very good fastness properties against light and washing. ijrsml.org The carboxylic acid group in these dye molecules can enhance water solubility and provides a site for forming ionic bonds with cationic groups in protein fibers, which helps in fixing the dye permanently. ijrsml.orgsciencepublishinggroup.com

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

In the field of coordination chemistry, amino-functionalized benzoic acids act as organic linkers for the construction of Metal-Organic Frameworks (MOFs). frontiersin.orgmdpi.com MOFs are crystalline materials composed of metal ions or clusters connected by organic molecules, forming one-, two-, or three-dimensional porous structures. mdpi.comnih.govresearchgate.net The choice of the organic linker is critical in determining the topology, porosity, and functionality of the resulting MOF.

Amino-substituted carboxylate ligands are particularly useful because the amino group can be left uncoordinated within the MOF pores, providing active sites for post-synthetic modification or for specific interactions with guest molecules. frontiersin.org These functionalized MOFs have potential applications in gas storage, catalysis, and chemical sensing. nih.govnih.gov For instance, MOFs constructed with amino-functionalized ligands have been shown to act as fluorescent sensors for detecting specific metal ions like Cu²⁺ and Ag⁺ through a quenching effect. frontiersin.org Furthermore, MOFs incorporating ligands like 4-aminobenzoic acid have demonstrated high quenching efficiency in the recognition of organic amines. nih.gov

Analytical Chemistry Methodologies for 2 Amino 4 Phenylbenzoic Acid Research

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating mixtures into their individual components. nih.gov It relies on the differential partitioning of analytes between a stationary phase and a mobile phase. silicycle.com For a compound like 2-Amino-4-phenylbenzoic acid, which contains both acidic (carboxylic acid) and basic (amino) functional groups, various chromatographic methods can be employed for effective separation and qualitative identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for separating amino acids and carboxylic acids. nih.govjournalagent.com For this compound, reverse-phase HPLC (RP-HPLC) is a particularly suitable approach. sielc.com In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC method could involve:

Column: A C18 column is commonly used for the separation of benzoic acid derivatives. helixchrom.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed. sielc.comnih.gov Adjusting the pH of the mobile phase can alter the ionization state of the amino and carboxylic acid groups, thereby influencing retention time and selectivity.

Detection: A UV detector is effective, as the aromatic rings in this compound absorb ultraviolet light. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and versatile technique used for monitoring reaction progress, identifying compounds, and determining purity. silicycle.comfishersci.com For this compound, a silica (B1680970) gel plate typically serves as the stationary phase. chemistryhall.com The separation is based on the compound's polarity.

Key aspects of TLC for this compound include:

Stationary Phase: Silica gel GF254 plates are standard. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-absorbing compounds as dark spots under a 254 nm UV lamp. silicycle.com

Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the compound. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is common. chemistryhall.com The ratio is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.2 and 0.8. chemistryhall.com

Visualization: Besides UV light, specific staining reagents can be used. Ninhydrin is an excellent choice for visualizing compounds with primary amine groups, which typically appear as green or purple spots. chemistryhall.com

Gas Chromatography (GC): Direct analysis of polar, non-volatile compounds like this compound by GC is challenging. lmaleidykla.lt Therefore, a derivatization step is typically required to convert the polar functional groups (carboxylic acid and amine) into less polar, more volatile derivatives. lmaleidykla.ltshimadzu.com

The GC analysis process involves:

Derivatization: Silylation is a common derivatization technique where active hydrogens in the -COOH and -NH2 groups are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. lmaleidykla.ltshimadzu.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. lmaleidykla.ltlmaleidykla.lt

Column: A capillary column with a nonpolar or medium-polarity stationary phase is used for the separation of the derivatized analyte. lmaleidykla.lt

Detection: A Flame Ionization Detector (FID) is commonly used, although coupling GC with Mass Spectrometry (GC-MS) provides both separation and definitive identification. researchgate.net

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |

| Principle | High-pressure separation in a packed column | Separation on a flat plate with a thin adsorbent layer | Separation of volatile compounds in a long capillary column |

| Stationary Phase | Typically C18 or other modified silica | Silica gel or alumina | Fused silica capillary with a liquid polymer coating |

| Mobile Phase | Liquid (e.g., Acetonitrile/Water) | Liquid (e.g., Hexane/Ethyl Acetate) | Inert Gas (e.g., Helium, Nitrogen) |

| Derivatization | Not usually required | Not required | Often required (e.g., silylation) |

| Primary Use | Quantitative analysis, purification | Qualitative analysis, reaction monitoring | Quantitative analysis of volatile/derivatized compounds |

| Detection | UV, PDA, MS | UV light, chemical stains (e.g., Ninhydrin) | FID, MS |

Spectroscopic Analysis for Structural Elucidation and Characterization

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information. For this compound, various spectroscopic methods are used in concert to confirm its molecular structure, functional groups, and molecular weight.

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on both phenyl rings, as well as exchangeable protons from the amine (-NH₂) and carboxylic acid (-COOH) groups. The splitting patterns (e.g., singlets, doublets, multiplets) and coupling constants (J values) reveal which protons are adjacent to one another. rsc.org

¹³C NMR Spectroscopy: This technique detects the carbon atoms in a molecule. The spectrum for this compound would display unique signals for each carbon atom in a distinct chemical environment. This includes the carbon of the carbonyl group (-COOH), carbons bonded to the amino group, and the various aromatic carbons across both rings. rsc.org The chemical shifts provide insight into the electronic environment of each carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Phenyl-Substituted Aminobenzoic Acid Structures

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carboxylic Acid (COOH) | ~12-13 (broad singlet) | ~168-172 |

| Amine (NH₂) | ~5-6 (broad singlet) | N/A |

| Aromatic (C-H) | ~6.5-8.0 (multiplets, doublets) | ~110-150 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic compounds. rsc.orgrsc.orgrsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. nih.gov Both methods probe the vibrational energies of molecular bonds, but they are based on different physical principles and have different selection rules, making them complementary. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of this compound would show characteristic absorption bands confirming its key functional groups.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light (from a laser). ijtsrd.com While many vibrations are active in both IR and Raman, nonpolar bonds and symmetric vibrations often produce strong Raman signals, whereas polar bonds give rise to strong IR absorption. nih.gov

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) | Weak |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 (two bands) | 3300-3500 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 (strong) | 1650-1680 |

| C=C (Aromatic) | Stretching | 1450-1600 | 1580-1620 (strong) |

| C-N (Amine) | Stretching | 1250-1350 | Moderate |

Note: Wavenumbers are approximate and based on data for related aminobenzoic acid compounds. ijtsrd.comresearchgate.netslideshare.netnih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₃H₁₁NO₂), the expected exact mass can be calculated. In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺·) corresponding to its molecular weight. nist.gov The molecule would also break apart into smaller, characteristic fragment ions. Common fragmentations for this structure could include the loss of a water molecule (-H₂O), a hydroxyl radical (-OH), or a carboxyl group (-COOH). Analysis of these fragments helps to piece together the original structure, confirming the connectivity of the atoms. mdpi.com

Future Perspectives and Research Challenges in 2 Amino 4 Phenylbenzoic Acid Chemistry

Targeted Drug Delivery Systems

The unique structure of 2-amino-4-phenylbenzoic acid presents opportunities for its use in the development of sophisticated drug delivery systems. A significant area of future research lies in leveraging this compound as a component of targeted therapies.

One promising approach involves the use of amino acid transporters, which are often overexpressed in tumor cells to meet their high demand for nutrients. nih.gov Derivatives of this compound could be designed to mimic natural amino acids, thereby facilitating their uptake by cancer cells through these transporters. nih.gov This strategy could enable the targeted delivery of cytotoxic agents or imaging probes directly to the tumor site, potentially reducing systemic toxicity and improving therapeutic efficacy. nih.govnih.gov

Furthermore, this compound can serve as a foundational structure for peptide-mediated drug delivery. Peptides are attractive targeting ligands due to their high specificity, low immunogenicity, and ease of synthesis. nih.gov By incorporating this compound into peptide sequences, it may be possible to create novel peptide-drug conjugates (PDCs) or peptide-conjugated nanoparticles with enhanced stability and tumor-penetrating capabilities. nih.govrsc.org

The development of nanoparticles functionalized with this compound or its derivatives is another key research direction. These nanoparticles could be engineered for controlled drug release, responding to specific stimuli within the tumor microenvironment, such as changes in pH or enzyme concentrations. rsc.orgnih.govnih.gov Challenges in this area include optimizing nanoparticle size, surface chemistry, and drug-loading capacity to ensure efficient delivery and release. nih.gov

Future research in this domain will need to address several key challenges:

Synthesis and Modification: Developing versatile synthetic routes to modify this compound without compromising its targeting capabilities.

Transporter Specificity: Identifying which amino acid transporters recognize derivatives of this compound and understanding the structural requirements for efficient transport.

In Vivo Stability: Ensuring the stability of these drug delivery systems in the physiological environment to prevent premature drug release.

Biocompatibility: Thoroughly evaluating the biocompatibility and potential toxicity of any new derivatives or nanoparticle formulations.

A summary of potential targeted drug delivery strategies involving this compound is presented in the table below.

| Delivery Strategy | Targeting Ligand/Carrier | Potential Advantages | Key Research Challenges |

| Amino Acid Transporter-Mediated Delivery | This compound derivatives | High tumor specificity, reduced systemic toxicity | Identifying specific transporters, optimizing uptake efficiency |

| Peptide-Drug Conjugates (PDCs) | Peptides incorporating this compound | Enhanced stability, improved tumor penetration | Peptide design and synthesis, linker chemistry |

| Functionalized Nanoparticles | Nanoparticles coated with this compound | Controlled drug release, multimodal imaging potential | Nanoparticle formulation, biocompatibility, in vivo tracking |

Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful platform for the discovery of novel bioactive molecules. The scaffold of this compound is an ideal starting point for the generation of large, diverse chemical libraries.

By systematically modifying the amino, carboxylic acid, and phenyl groups of the this compound core, it is possible to create a vast array of derivatives. nih.gov These libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions, to identify hit compounds with desired therapeutic activities. enamine.netsbpdiscovery.orgnih.gov For instance, libraries of this compound amides or esters could be synthesized and screened for antibacterial or anticancer properties. nih.gov

The integration of automated synthesis platforms can significantly accelerate the production of these compound libraries. nih.gov HTS technologies, utilizing miniaturized assays in 96-, 384-, or 1536-well formats, enable the rapid screening of thousands of compounds. enamine.netsbpdiscovery.org A variety of detection methods, such as fluorescence, luminescence, and absorbance, can be employed to measure the activity of the compounds in these assays. enamine.netsbpdiscovery.org

Key research challenges in this area include:

Library Design: Designing combinatorial libraries that maximize chemical diversity while maintaining drug-like properties.

Solid-Phase Synthesis: Developing robust solid-phase synthesis methods for this compound derivatives to facilitate purification and screening.

Assay Development: Creating and validating sensitive and reliable HTS assays for the specific biological targets of interest.

Hit Validation and Optimization: Establishing a clear workflow for validating initial hits and guiding the subsequent lead optimization process.

The table below outlines the key components of a combinatorial approach using this compound.

| Component | Description | Examples |

| Scaffold | Core molecular structure | This compound |

| Building Blocks | Diverse chemical groups for modification | Alkyl halides, amines, alcohols, carboxylic acids |

| Synthesis Method | Technique for library creation | Solid-phase synthesis, solution-phase parallel synthesis |

| Screening Assay | Biological test for activity | Enzyme inhibition assays, cell viability assays, receptor binding assays enamine.net |

| Detection Technology | Method for measuring assay output | Fluorescence polarization, TR-FRET, AlphaScreen enamine.netsbpdiscovery.org |

Sustainable Synthesis and Biocatalysis

The development of green and sustainable methods for the synthesis of this compound is a critical area of future research. Traditional synthetic routes may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Biocatalysis and other green chemistry approaches offer promising alternatives.

Biocatalysis: Enzymes are highly selective and efficient catalysts that can operate under mild conditions, often in aqueous environments. researchgate.netresearchgate.net The use of enzymes, either as isolated proteins or in whole-cell systems, could provide a more sustainable route to this compound and its derivatives. researchgate.netnottingham.ac.uk For example, transaminases could be used for the asymmetric synthesis of chiral amino acids, and lipases could be employed for the regioselective acylation or deacylation of the molecule. nottingham.ac.ukmdpi.comethz.ch The discovery and engineering of novel enzymes with tailored substrate specificities will be a key challenge. nih.govnih.gov

Green Chemistry Approaches: Other green chemistry principles can be applied to the synthesis of this compound. This includes the use of greener solvents, such as water or supercritical fluids, and the development of catalytic reactions that minimize waste. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of biphenyl (B1667301) structures and can be performed in aqueous media using supported catalysts that can be recycled. researchgate.net A patent has described a method for synthesizing a related compound, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, in a molten state to reduce the use of solvents like toluene. google.com

Key research challenges in this area include:

Enzyme Discovery and Engineering: Identifying or engineering enzymes that can efficiently catalyze the key steps in the synthesis of this compound. nih.govnih.gov

Process Optimization: Developing robust and scalable biocatalytic processes, including enzyme immobilization and cofactor recycling. researchgate.net

Catalyst Development: Designing highly active and recyclable catalysts for key chemical transformations. researchgate.net

The table below compares traditional and potential sustainable synthesis approaches.

| Approach | Key Features | Advantages | Disadvantages |

| Traditional Synthesis | Multi-step reactions, use of organic solvents and stoichiometric reagents | Well-established procedures | Generation of waste, use of hazardous materials |

| Biocatalysis | Use of enzymes or whole cells, mild reaction conditions researchgate.net | High selectivity, reduced environmental impact researchgate.net | Enzyme stability and cost, substrate scope limitations |

| Green Catalysis | Use of recyclable catalysts, alternative solvents researchgate.net | Reduced waste, improved atom economy | Catalyst deactivation, separation challenges |

| Melt-State Synthesis | Solvent-free reaction conditions google.com | Reduced solvent use and pollution google.com | Limited to thermally stable compounds, potential for side reactions |

Multi-Omics Integration in Biological Studies

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. Multi-omics, which involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to these compounds. nih.govmdpi.com

By treating cells or model organisms with this compound and analyzing the changes across different "omics" layers, researchers can:

Identify molecular targets: Pinpoint the specific proteins or pathways that are modulated by the compound.

Elucidate mechanisms of action: Understand the downstream effects of target engagement and how the compound exerts its biological activity.

Discover biomarkers: Identify molecular signatures that can be used to predict the response to treatment or to monitor therapeutic efficacy. mdpi.com

Assess off-target effects: Uncover unintended interactions that could lead to toxicity.

The integration of these large datasets requires sophisticated bioinformatics tools and computational models. nih.govnih.gov Machine learning and network analysis can be used to identify patterns and relationships within the data that would not be apparent from the analysis of a single omics dataset alone. nih.gov

Key research challenges in this area include:

Data Generation: Generating high-quality multi-omics data from relevant biological systems.

Data Integration: Developing and applying advanced computational methods to integrate and analyze diverse datasets.

Biological Interpretation: Translating the findings from multi-omics analysis into meaningful biological insights.

Experimental Validation: Validating the predictions from multi-omics studies using targeted experiments.

The table below illustrates the different omics layers and their potential contribution to understanding the biological effects of this compound.

| Omics Layer | Information Provided | Potential Application in this compound Research |

| Genomics | DNA sequence and structure | Identify genetic variations that influence drug response |

| Transcriptomics | Gene expression levels (RNA) | Determine which genes are up- or down-regulated by the compound |

| Proteomics | Protein abundance and modifications | Identify direct protein targets and downstream signaling pathways mdpi.com |

| Metabolomics | Small molecule metabolites | Characterize changes in metabolic pathways and cellular energy status mdpi.comhilarispublisher.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.